2,2-dibromo-1-(4-morpholinophenyl)ethanone
Description
2,2-Dibromo-1-(4-morpholinophenyl)ethanone is a halogenated acetophenone derivative featuring a morpholine-substituted aromatic ring. The morpholine group imparts electron-donating properties due to its nitrogen-oxygen heterocycle, influencing reactivity and stability compared to other aryl-substituted dibromoethanones. This compound is likely utilized as a precursor in pharmaceuticals or agrochemicals, similar to its structural analogs .
Properties
IUPAC Name |
2,2-dibromo-1-(4-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPUJNSXXOICAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436800 | |
| Record name | Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210832-82-9 | |
| Record name | Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-morpholinophenyl)ethanone typically involves the bromination of 3-chloro-4-hydroxy-acetophenone with dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . This method ensures selective bromination, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-dibromo-1-(4-morpholinophenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-dibromo-1-(4-morpholinophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its structural similarity to methylphenidate.
Medicine: Investigated for its potential therapeutic effects, especially in the treatment of neurological disorders.
Industry: Utilized in the production of various chemical products and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(4-morpholinophenyl)ethanone involves its interaction with molecular targets in the central nervous system. It is believed to exert its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of methylphenidate, which is used to treat ADHD.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Influence
Analysis :
- Electron-Donating Groups (e.g., morpholine, methoxy) : Enhance stability of the ketone intermediate and direct electrophilic substitution to specific positions. For example, 5b (4-methoxy) shows a higher melting point (86–88°C) compared to nitro-substituted 4j (55–56°C), reflecting stronger intermolecular forces in electron-rich analogs .
- Electron-Withdrawing Groups (e.g., nitro, halogen): Increase electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. The 3-nitro derivative (4j) has a notably lower melting point, likely due to reduced crystal packing efficiency .
Table 2: Bromination Strategies for Dibromoethanones
Analysis :
- N-Halosuccinimide (NXS) Reagents : NBS (N-bromosuccinimide) is widely used for controlled bromination. For example, in ionic liquid media, NBS achieves high yields (84–87%) under mild conditions .
- Catalyst Influence : Magnetic catalysts (e.g., CoFe2O4-SiO2-SO3H) enhance recyclability, while CuBr₂ improves regioselectivity in halogenated solvents .
Spectral and Crystallographic Data
Table 3: NMR and Crystallographic Comparisons
Analysis :
- Aromatic Proton Signals : Electron-donating groups (e.g., 4-methoxy in 5b) deshield aromatic protons, resulting in downfield shifts (δ 8.06) compared to electron-withdrawing substituents .
- Crystallography: The 4-fluoro-2-phenoxy derivative crystallizes in a monoclinic system with a dihedral angle of 73.22° between phenyl rings, indicating steric effects from bulkier substituents .
Analysis :
- Pharmaceutical Intermediates: Morpholine-substituted dibromoethanones are pivotal in synthesizing pyrimidin-2-amines, which exhibit broad-spectrum microbial activity .
Biological Activity
2,2-Dibromo-1-(4-morpholinophenyl)ethanone, with the CAS number 210832-82-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C11H12Br2N2O
- Molecular Weight : 343.03 g/mol
- Structure : The compound features a dibromo substituent and a morpholine ring attached to a phenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its structure allows for:
- Lipophilicity : The dibromo and morpholine groups enhance membrane permeability, facilitating cellular uptake.
- Reactivity : The carbonyl group can participate in nucleophilic attacks, influencing enzyme activity and protein interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In particular, it shows promise as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 10 |
Case Studies
- Anticancer Potential : A study investigated the effects of this compound on breast cancer cells (MCF7). The results indicated that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The findings suggested that treatment with this compound resulted in significant bacterial cell death and disruption of cell membrane integrity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
